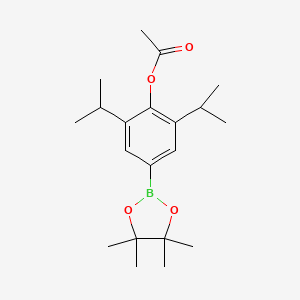

![molecular formula C70H56BClF4NP3Ru B6354084 Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97% CAS No. 1150112-54-1](/img/structure/B6354084.png)

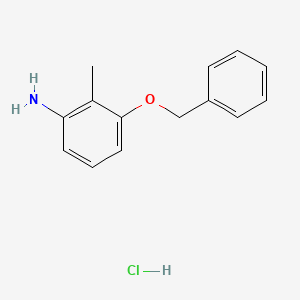

Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

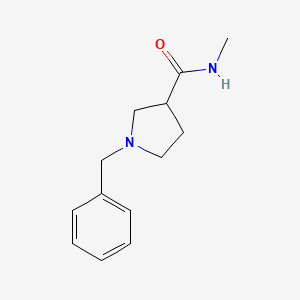

This compound is a ruthenium complex with ligands that include binaphthyl and diphenylphosphino groups. These types of complexes are often used in homogeneous catalysis .

Chemical Reactions Analysis

Ruthenium complexes with phosphine ligands are often used as catalysts in various types of chemical reactions, including cross-coupling reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specifics of its structure. It would likely be a solid at room temperature, and its solubility would depend on the nature of the ligands .

Applications De Recherche Scientifique

Heterogeneization of Ru(II) Catalysts

The research on Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4 has explored its application in the field of catalysis, particularly in asymmetric hydrogenation. A study detailed the heterogeneization of a new Ru(II) homogeneous asymmetric hydrogenation catalyst containing BINAP and the N-tridentate bpea ligand, through covalent attachment on an amorphous AlPO4 support. This approach demonstrated that the catalyst maintained high enantioselectivity (99%) and could be easily recovered and reused for multiple successive reactions, exhibiting stability comparable to conventional heterogeneous Ru catalysts (Bautista et al., 2006).

Catalytic Applications in Organic Synthesis

Another significant application of this Ru(II) complex is in the catalysis of various organic reactions, including the hydrosilylation of ketones and hydrogenation of olefins. A study presented a Ru(II) catalyst system that demonstrated effectiveness in hydrosilylation of ethyl acetoacetate by chlorodimethylsilane and hydrogenation of (Z)-methyl α-acetamidoacinnamate, among other reactions. The system displayed versatility in facilitating isomerization, intramolecular hydrosilylation, and hydrogenation with high enantioselectivity, showcasing the broad utility of the Ru(II) complex in organic synthesis (Wiles et al., 1996).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds are known to be used as catalysts in various chemical reactions .

Mode of Action

Compounds with similar structures are known to act as catalysts in cross-coupling reactions . They facilitate the formation of carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Result of Action

The primary result of the compound’s action is the facilitation of cross-coupling reactions . This leads to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Propriétés

IUPAC Name |

2-diphenylphosphanyl-1,2-diphenylethanamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2.C26H24NP.BF4.ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24;2-1(3,4)5;;/h1-32H;1-20,25-26H,27H2;;1H;/q;;-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCERQXGLTGTHLA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].[Ru+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H56BClF4NP3Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1227.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(1R,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6354006.png)

![4-[(1,1,2,3,3,3-Hexafluoropropyl)thio]aniline, 98%](/img/structure/B6354032.png)

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)

![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)

![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)